Product packaging for N-t-Boc-phenylalanine Cyclohexylamide(Cat. No.:CAS No. 169566-77-2)

N-t-Boc-phenylalanine Cyclohexylamide

Cat. No.: B026113
CAS No.: 169566-77-2
M. Wt: 346.5 g/mol
InChI Key: HZDJPELUKSYFKV-KRWDZBQOSA-N
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Description

N-t-Boc-phenylalanine Cyclohexylamide, also known as this compound, is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N2O3 B026113 N-t-Boc-phenylalanine Cyclohexylamide CAS No. 169566-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-17(14-15-10-6-4-7-11-15)18(23)21-16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,5,8-9,12-14H2,1-3H3,(H,21,23)(H,22,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDJPELUKSYFKV-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570281
Record name Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169566-77-2
Record name Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of N Protected Amino Acid Amides in Organic Synthesis

The formation of amide bonds is a cornerstone of organic chemistry, fundamental to the synthesis of a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products. nih.gov Amides are prevalent in approximately 25% of all pharmaceutical drugs. polimi.it The synthesis of amides from amino acids, however, presents a unique challenge due to the bifunctional nature of the amino acid, which contains both a reactive amine and a carboxylic acid group.

To achieve selective amide bond formation at the carboxylic acid end, the amine group must be temporarily masked or "protected." This is where N-protecting groups come into play. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions. rsc.orgacs.org The use of N-protected amino acids, such as N-Boc-phenylalanine, allows chemists to control reactivity and prevent undesirable side reactions like oligomerization or the formation of diketopiperazines. rsc.org This strategy has become a standard and well-established methodology in peptide synthesis and the creation of complex organic molecules. nih.gov

The amidation process itself can be challenging, with ongoing research focused on developing milder and more efficient coupling reagents and catalytic methods to minimize side reactions and improve yields. researchgate.netnih.gov The choice of protecting group and coupling strategy is crucial for the successful synthesis of target amide compounds.

Overview of N T Boc Phenylalanine Cyclohexylamide As a Specialized Phenylalanine Derivative

N-t-Boc-phenylalanine Cyclohexylamide is a specific, non-commercially standard chemical compound that serves as a building block in certain synthetic applications. clearsynth.com It is a derivative of L-phenylalanine, an essential amino acid, where the amino group is protected by a Boc group and the carboxylic acid has been converted to a cyclohexylamide.

The structure combines the key features of a protected amino acid with a specific amide moiety. The cyclohexyl group is a bulky, non-polar aliphatic ring that can influence the molecule's solubility, conformation, and interactions with other molecules. These characteristics make it a valuable intermediate in targeted synthetic pathways.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 169566-77-2 clearsynth.comfinetechchem.comglentham.com
Molecular Formula C20H30N2O3 finetechchem.com
Molecular Weight 346.46 g/mol glentham.com
IUPAC Name tert-butyl N-[(2S)-1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate clearsynth.com
Synonyms This compound, Boc-Phe-Cyclohexylamide clearsynth.com

This compound is primarily used in analytical method development and as a quality control standard in the production of Phenylalanine-related active pharmaceutical ingredients. clearsynth.com

Historical Development and Contemporary Research Trajectories Pertaining to Phenylalanine Based Amides

The study of phenylalanine and its derivatives has a rich history. Early research in the 1960s elucidated the biosynthetic pathway of capsaicin, the active component in chili peppers, identifying phenylalanine as a key precursor. wikipedia.org This foundational work highlighted the natural importance of phenylalanine-derived amides.

Historically, the synthesis of phenylalanine amides was often hampered by challenges such as racemization—the loss of a specific stereochemical configuration at the alpha-carbon—especially under harsh reaction conditions. nih.govmdpi.com This led to the development of milder coupling reagents and optimized reaction protocols to preserve the chirality of the amino acid, which is often crucial for biological activity.

Contemporary research continues to explore the vast potential of phenylalanine-based amides and other derivatives in various cutting-edge applications:

Pharmaceutical Development: New phenylalanine amides are being synthesized and screened for therapeutic properties. For instance, certain Nα-aroyl-N-aryl-phenylalanine amides have shown activity against Mycobacterium abscessus, a challenging pathogenic bacterium. nih.gov

Peptide and Polypeptide Synthesis: Phenylalanine remains a fundamental component of synthetic peptides. Advanced research involves creating amphiphilic polypeptides, such as poly(l-phenylalanine)-b-poly(l-serine), which can self-assemble into micelles for targeted drug delivery to tumors. nih.gov

Chiral Auxiliaries: Phenylalanine derivatives, including L-phenylalanine cyclohexylamide itself (the de-protected form of the title compound), have been investigated as chiral auxiliaries. These molecules can help control the stereochemistry of new chemical reactions, enabling the synthesis of optically pure α,α-disubstituted amino acids. researchgate.net

Advanced Materials: The unique properties of phenylalanine are being harnessed to create novel materials. For example, fullerenes are being functionalized with amino acids like serine (often studied alongside phenylalanine) to create water-soluble carriers for drug delivery. dovepress.com

The trajectory of research on phenylalanine-based amides has moved from fundamental synthetic challenges to the design of highly complex and functional molecules. The continuous development of new synthetic methods and a deeper understanding of the structure-property relationships of these compounds promise further innovations in medicine, materials science, and beyond.

Synthetic Strategies for N-t-Boc-phenylalanine Cyclohexylamide and Its Analogs

The synthesis of this compound, a valuable building block in medicinal chemistry and peptide research, relies on the efficient formation of an amide bond between the carboxylic acid of N-t-Boc-phenylalanine and the amino group of cyclohexylamine (B46788). This article explores various synthetic methodologies applicable to the formation of this specific amide and related structures, highlighting both classical and modern approaches.

Stereochemical Control and Chiral Applications of N T Boc Phenylalanine Cyclohexylamide and Its Derivatives

Role of L-Phenylalanine Cyclohexylamide as a Chiral Auxiliary in Organic Synthesis

L-Phenylalanine cyclohexylamide stands out as a simple, cost-effective, and powerful chiral auxiliary. researchgate.net Its utility is particularly evident in the synthesis of optically pure α,α-disubstituted amino acids, which are crucial components in the study of peptide conformations. researchgate.netacs.org

Resolution of Racemic Amino Acids, including α,α-Disubstituted Glycines

The resolution of racemic mixtures is a critical process in obtaining enantiomerically pure compounds. L-Phenylalanine cyclohexylamide has demonstrated its efficacy in this area, particularly for the separation of racemic amino acids. This includes the challenging class of α,α-disubstituted glycines, which contain a chiral quaternary carbon center. researchgate.netacs.org The introduction of an α-alkyl substituent significantly restricts the conformational freedom of the amino acid, influencing the secondary structure of peptides into which they are incorporated. nih.gov

The process often involves the formation of diastereomeric derivatives that can be separated, followed by the removal of the chiral auxiliary to yield the desired enantiomerically pure amino acid. The development of synthetic routes to various optically active α,α-disubstituted amino acids is crucial for advancing the conformational study of peptides. acs.orgnih.gov

Formation and Chromatographic Separation of Diastereoisomeric Adducts

A common strategy for resolving racemates involves the formation of diastereomeric adducts by reacting the racemic mixture with a chiral resolving agent, such as L-phenylalanine cyclohexylamide. These resulting diastereomers possess different physical properties, which allows for their separation using standard laboratory techniques like chromatography. acs.orgsigmaaldrich.com High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose, with various chiral stationary phases available to effect the separation of enantiomers and diastereomers. nih.govresearchgate.net

For instance, the direct separation of ring- and α-methyl-substituted phenylalanines has been successfully achieved using chiral stationary phases. nih.govresearchgate.net In cases where direct separation is challenging, pre-column derivatization with a chiral reagent can be employed to form diastereomers that are more easily separated. nih.govresearchgate.net The choice of the chiral stationary phase or derivatization reagent is crucial and depends on the specific structure of the analytes. nih.govresearchgate.net

Asymmetric Synthesis of Enantiomerically Pure Chiral Amines and Amino Acid Derivatives

Beyond the resolution of racemates, derivatives of N-t-Boc-phenylalanine cyclohexylamide are instrumental in the asymmetric synthesis of chiral amines and amino acids, where the chiral center is established in a controlled manner.

Enantioselective β-C–H Amination Strategies

Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds. Enantioselective β-C–H amination, a process that introduces a nitrogen-containing group at a specific chiral center, is a powerful strategy for synthesizing chiral amines. While specific examples directly employing this compound in this context are not detailed in the provided results, the broader principle of using chiral auxiliaries to direct such transformations is well-established. Chiral amines and their derivatives have been extensively studied as organocatalysts for reactions like α-amination. nih.gov

Construction of Stereodefined Quaternary Carbon Centers

The creation of stereodefined quaternary carbon centers—a carbon atom bonded to four different non-hydrogen substituents—is a significant challenge in organic synthesis. nih.govscispace.comelsevierpure.com Chiral auxiliaries derived from phenylalanine play a crucial role in controlling the stereochemical outcome of reactions that form these complex centers. nih.gov

Methodologies such as the diastereoselective alkylation of enolates derived from pseudoephedrine amides have proven effective for the stereocontrolled construction of quaternary carbon centers. scispace.comnih.gov These methods allow for the predictable formation of either enantiomer of the desired product by selecting the appropriate starting materials and reaction conditions. The resulting products, bearing a quaternary carbon center, can then be transformed into a variety of optically active compounds. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Application Key Feature
L-Phenylalanine cyclohexylamide Synthesis of optically pure α,α-disubstituted amino acids researchgate.net Simple, inexpensive, and effective for resolving racemic mixtures. researchgate.net
(S,S)-Cyclohexane-1,2-diol Asymmetric synthesis of chiral α,α-disubstituted amino acids acs.org Provides access to both enantiomers of various α,α-disubstituted amino acids. acs.org
Pseudoephedrine Stereocontrolled construction of quaternary carbon centers scispace.comnih.gov Enables efficient and diastereoselective alkylation reactions. nih.gov
Oxazolidinones Versatile applications including synthesis of nonproteogenic α-amino acids sigmaaldrich.com Easily recycled under mild conditions. sigmaaldrich.com

Impact on Chirality in Peptide and Peptidomimetic Assemblies

The chirality of individual amino acid residues significantly influences the three-dimensional structure and function of peptides and peptidomimetics. The incorporation of non-natural amino acids, such as α,α-disubstituted amino acids synthesized using chiral auxiliaries like L-phenylalanine cyclohexylamide, can have a profound impact on the resulting peptide's conformation. nih.govnih.gov

For instance, the introduction of an α-alkyl substituent restricts the conformational freedom of the amino acid backbone, which can favor specific secondary structures like helices or extended conformations. nih.gov The relationship between the chirality of these modified amino acids and the resulting helical sense in peptides is an area of active research. acs.org Furthermore, even small changes in the chirality of a peptide can be dramatically amplified in the formation of larger cyclic assemblies. nih.gov This highlights the critical role that stereochemically pure building blocks, obtained through methods involving chiral auxiliaries, play in the design and synthesis of complex peptide and peptidomimetic structures with controlled architectures. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Crucial Building Block in Complex Molecule Synthesis

The strategic importance of N-t-Boc-phenylalanine Cyclohexylamide in synthesis stems from its dual functionality. The N-t-Boc protected amine allows for controlled, stepwise reactions, while the cyclohexylamide-modified carboxyl group can influence solubility, conformation, and biological interaction of the final molecule.

Precursor in Peptide and Peptidomimetic Construction

The primary application of N-t-Boc-phenylalanine and its derivatives lies in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino moiety of amino acids. orgsyn.org This protection is crucial as it prevents unwanted side reactions at the nitrogen terminus while the carboxylic acid end is activated for amide bond formation. youtube.com The creation of this compound is itself an example of this reaction, where the carboxylic acid of N-t-Boc-phenylalanine is coupled with cyclohexylamine (B46788).

In the broader context of peptide synthesis, the N-t-Boc-phenylalanine unit can be coupled with other amino acids or peptide fragments. nih.govnih.gov After the formation of the desired peptide bond, the Boc group can be easily removed under acidic conditions, liberating the N-terminus for further elongation of the peptide chain. youtube.com This iterative process is the foundation of solution-phase peptide synthesis. nih.gov The enantiomeric purity of the N-t-Boc-amino acid starting materials is critical, as even small impurities can lead to significant amounts of undesired stereoisomers in the final peptide product. researchgate.net

Various coupling reagents are employed to facilitate the formation of the amide (peptide) bond, each with specific advantages regarding reaction speed and prevention of side reactions like racemization.

Table 1: Common Coupling Reagents in Boc-Strategy Peptide Synthesis

Coupling Reagent Description
TBTU (Tetramethyluronium tetrafluoroborate) An efficient coupling reagent used in conjunction with a base like DIPEA to promote amide bond formation. nih.gov
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) Used with a base and additives like HOBt to facilitate the coupling of amino acids.
DCC (N,N'-Dicyclohexylcarbodiimide) A classic carbodiimide coupling agent that activates the carboxylic acid group for nucleophilic attack by the amine.
T3P® (Propanephosphonic acid anhydride) A mild coupling reagent shown to minimize racemization, particularly when used in a mixture of ethyl acetate and pyridine.

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

Beyond standard peptides, N-t-Boc-phenylalanine derivatives are key intermediates in the synthesis of a wide array of compounds with significant pharmacological properties. The phenylalanine scaffold is present in numerous biologically active molecules, and the Boc-protected form provides a convenient entry point for chemical modifications. nih.gov

Research has demonstrated the use of these intermediates in creating novel therapeutics. For instance, derivatives of N-t-Boc-phenylalanine have been utilized to synthesize potent oral hypoglycemic agents. nih.gov Specifically, a class of N-(cyclohexylcarbonyl)-D-phenylalanine compounds has been developed and evaluated for its ability to lower blood glucose. nih.gov Furthermore, unnatural α-phenylalanine derivatives, synthesized using Boc-protected precursors, are integral components of molecules targeting biological receptors, such as modulators for the β2-adrenergic receptor. nih.gov The synthesis of isotopically labeled chiral Boc-amino acids, including those of phenylalanine, provides essential tools for metabolic studies and the production of labeled peptides for research. rsc.org

Table 2: Examples of Pharmacologically Relevant Compounds from Phenylalanine Derivatives

Intermediate Class Final Compound Class Therapeutic Area/Application
N-(Cyclohexylcarbonyl)-D-phenylalanine Oral Hypoglycemic Agents Diabetes/Metabolic Disorders nih.gov
(S)-3,5-dibromophenylalanine β2-Adrenergic Receptor Modulators Pharmacology Research nih.gov
¹⁵N-labelled Boc-phenylalanine Isotopically Labeled Peptides Research and Diagnostics rsc.org
N-Boc-D-phenylalanine Antimycobacterial Agents Infectious Diseases

Contribution to the Development of Novel Chiral Ligands and Catalysts

The inherent chirality of amino acids makes them valuable starting materials for the synthesis of chiral ligands and catalysts used in asymmetric synthesis. The phenylalanine backbone in this compound provides a rigid and well-defined stereochemical environment. This scaffold can be further elaborated to create complex ligands that coordinate with metal centers.

These chiral ligands are instrumental in catalysis, where they can induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over the other. mdpi.com For example, chiral phosphoric acids and N-protected amino acid derivatives have been successfully employed as ligands in transition-metal-catalyzed C-H functionalization reactions, demonstrating the utility of these structures in creating highly selective catalytic systems. mdpi.com While direct use of this compound as a ligand is not extensively documented, its structure represents a classic template for chiral ligand design, where the phenyl and cyclohexyl groups can be modified to tune the steric and electronic properties of the resulting catalyst. The development of practical syntheses for both enantiomers of unnatural phenylalanine derivatives further expands the toolkit for creating a diverse range of pseudoenantiomeric catalysts. nih.gov

Integration into Polymeric Architectures via Controlled Polymerization (e.g., N-Carboxyanhydride Ring-Opening Polymerization)

N-t-Boc-phenylalanine derivatives can be incorporated into polymers to create advanced biomaterials. A primary method for synthesizing polypeptides is the Ring-Opening Polymerization (ROP) of α-amino acid N-Carboxyanhydrides (NCAs). researchgate.netnih.gov This process involves converting the amino acid derivative into a cyclic NCA monomer. The NCA can then be polymerized using an initiator, such as a primary amine, to produce a polypeptide chain. illinois.edu

The polymerization of NCAs can proceed via different mechanisms, and achieving a controlled process to produce well-defined polymers with low polydispersity has been a significant area of research. illinois.educhemrxiv.org The use of transition metal initiators or carefully selected organocatalysts can provide excellent control over the polymerization, allowing for the synthesis of block copolymers with defined sequences. illinois.edu A phenylalanine derivative like this compound would first be converted to its corresponding NCA. Subsequent ROP would yield a polypeptoid with cyclohexylamide-functionalized side chains, creating a polymer with unique properties suitable for applications in drug delivery, tissue engineering, or as functional biomaterials. nih.gov

Table 3: Key Aspects of N-Carboxyanhydride Ring-Opening Polymerization (NCA-ROP)

Feature Description
Monomer α-Amino acid N-Carboxyanhydride (NCA), a cyclic derivative of the amino acid. nih.gov
Initiation Can be initiated by various nucleophiles and bases, most commonly primary amines. Transition metal complexes and specific organocatalysts are used for controlled polymerization. illinois.edu
Mechanism Typically proceeds via the "amine mechanism," a nucleophilic ring-opening chain growth process. Side reactions can occur, affecting polymer definition. illinois.edu
Control Modern methods using specific initiators allow for the synthesis of polypeptides with defined molecular weights, narrow molecular weight distributions, and the creation of block copolymers. illinois.edu
Applications Produces synthetic polypeptides for a wide range of biomedical applications, including gene therapy, tissue engineering, and drug delivery systems. nih.gov

Advanced Analytical Techniques in Research Pertaining to N T Boc Phenylalanine Cyclohexylamide

High-Performance Liquid Chromatography (HPLC) for Purity, Enantiopurity, and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of N-t-Boc-phenylalanine cyclohexylamide. In a typical reversed-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that, when compared to a reference standard, helps in its identification and quantification. The presence of any impurities would be indicated by additional peaks in the chromatogram. For instance, a purity assay of a related compound, Boc-pentafluoro-L-phenylalanine, specified a purity of ≥97.0% as determined by HPLC. sigmaaldrich.com

The synthesis of this compound involves the formation of an amide bond between N-t-Boc-phenylalanine and cyclohexylamine (B46788). HPLC is an invaluable tool for monitoring the progress of this reaction. By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of the starting materials and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.

Furthermore, given that phenylalanine is a chiral molecule, the resulting this compound can exist as a mixture of enantiomers. Chiral HPLC is the premier method for determining the enantiopurity of the compound. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and distinct elution times. Polysaccharide-based CSPs are commonly used for the separation of N-protected amino acid derivatives. windows.netnih.gov The ability to achieve baseline separation of enantiomers is crucial, particularly in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. phenomenex.comnih.gov For example, successful baseline resolution has been reported for various N-FMOC protected α-amino acid derivatives using polysaccharide-based chiral stationary phases under reversed-phase conditions. windows.net Indirect methods, which involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, are also employed. nih.gov

Table 1: HPLC Parameters for Analysis of Related N-Protected Phenylalanine Derivatives

ParameterValue/ConditionReference
Column Type Chiral Stationary Phase (e.g., Polysaccharide-based) windows.netnih.gov
Mobile Phase Typically a mixture of a polar organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. Normal phase solvents are also common. phenomenex.comwindows.netresearchgate.net
Detection UV Detector (typically at a wavelength where the phenyl group absorbs) researchgate.net
Flow Rate Optimized for best separation and peak shapeN/A
Temperature Controlled to ensure reproducible retention times researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the molecular structure.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals correspond to the different types of protons in the molecule. For this compound, one would expect to see characteristic signals for the protons of the tert-butoxycarbonyl (Boc) group (a singlet around 1.4 ppm), the cyclohexyl ring protons (a complex multiplet in the aliphatic region), the protons of the phenylalanine residue (including the α-proton and the aromatic protons of the phenyl ring), and the amide proton (NH). chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, characteristic peaks would be observed for the carbonyl carbons of the Boc group and the amide bond, the quaternary carbon of the Boc group, the carbons of the cyclohexyl ring, and the carbons of the phenylalanine residue. chemicalbook.com For instance, in N-(tert-Butoxycarbonyl)-L-phenylalanine, the carbonyl carbon of the Boc group appears around 155 ppm, while the carboxylic acid carbonyl is around 175 ppm. chemicalbook.com

Quantitative NMR (qNMR) can be used for the precise determination of the concentration of this compound in a sample by comparing the integral of a specific proton signal of the analyte to that of a known amount of an internal standard.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Reference
Boc (t-butyl) ~1.4 (s, 9H)~28 (CH₃), ~80 (quaternary C) chemicalbook.com
Boc (C=O) -~155 chemicalbook.com
Phenylalanine (aromatic) ~7.2-7.4 (m, 5H)~126-137 chemicalbook.com
Phenylalanine (α-CH) ~4.3 (m, 1H)~55 chemicalbook.com
Phenylalanine (β-CH₂) ~3.1 (m, 2H)~38 chemicalbook.com
Cyclohexyl (CH) Multiplets in the range of 1.0-3.8~25-50 bmrb.io
Amide (NH) Variable, often broad-N/A
Amide (C=O) -~170-175 chemicalbook.com

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. s = singlet, m = multiplet.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the compound. For this compound (C₂₁H₃₂N₂O₃), the expected monoisotopic mass is approximately 376.24 g/mol .

Tandem mass spectrometry (MS/MS) provides further structural details by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is often predictable and can be used to confirm the connectivity of the atoms within the molecule. For peptide-like molecules, characteristic fragmentation occurs at the amide bonds. core.ac.uk In the case of this compound, fragmentation could lead to the loss of the Boc group (a loss of 100 amu), the cyclohexyl group, or cleavage at the amide bond. core.ac.ukmdpi.com The fragmentation of deprotonated peptides containing phenylalanine has been shown to be influenced by the position of the phenylalanine residue. core.ac.uk

Table 3: Expected Key Mass Spectrometry Fragments for this compound

Fragment DescriptionExpected m/zReference
[M+H]⁺ (Molecular Ion) ~377.25Calculated
[M - Boc + H]⁺ ~277.19Calculated
[M - Cyclohexylamino + H]⁺ ~278.14Calculated
[Boc-Phe]⁺ ~266.14 isotope.com
[Phe-Cyclohexylamide + H]⁺ ~247.18Calculated

Note: The m/z values are approximate and can vary based on the ionization method and instrument calibration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. The N-H stretch of the amide group typically appears as a band around 3300 cm⁻¹. youtube.com The C=O stretching vibrations of the carbamate (B1207046) (Boc group) and the amide will result in strong absorption bands in the region of 1630-1750 cm⁻¹. youtube.comyoutube.com The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed around 2850-3100 cm⁻¹. The presence of the Boc group is also indicated by characteristic bands for the C-O stretch. researchgate.net

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reference
Amide N-H Stretch~3300 youtube.com
Aromatic C-H Stretch~3000-3100N/A
Aliphatic C-H Stretch~2850-2960 nist.gov
Carbamate C=O (Boc) Stretch~1680-1720 researchgate.net
Amide C=O Stretch~1630-1680 youtube.com
Amide N-H Bend~1510-1550 researchgate.net
Aromatic C=C Stretch~1450-1600N/A
Carbamate C-O Stretch~1160-1250 researchgate.net

Future Research Directions and Emerging Paradigms for N T Boc Phenylalanine Cyclohexylamide

Advancements in Sustainable and Efficient Synthetic Routes for its Production

The chemical industry's shift towards green chemistry is a critical paradigm for the future production of specialty chemicals like N-t-Boc-phenylalanine Cyclohexylamide. advancedchemtech.comambiopharm.comrsc.org Current synthetic methods often rely on traditional peptide coupling reagents and solvents that generate significant waste and pose environmental concerns. rsc.org Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes.

One of the most promising avenues is the adoption of greener solvents in the synthesis process. rsc.org Researchers are actively exploring alternatives to conventional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have toxicity concerns. rsc.org Propylene carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have emerged as viable green polar aprotic solvents for both solution-phase and solid-phase peptide synthesis (SPPS). rsc.orgacs.org The application of such solvents to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Continuous flow chemistry represents another major leap forward. advancedchemtech.com This approach offers precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste generation compared to traditional batch processes. advancedchemtech.comfrontiersin.org The integration of immobilized enzymes into continuous flow systems is a particularly exciting prospect for the synthesis of phenylalanine derivatives, offering enhanced catalyst reusability and simplified downstream processing. frontiersin.orgfrontiersin.org

Furthermore, the development of biocatalytic and chemoenzymatic methods for amide bond formation presents a highly attractive, sustainable alternative. nih.govnih.gov Enzymes such as lipase (B570770) B from Candida antarctica (CALB) have been successfully used for the synthesis of amides under mild conditions, often with high conversion rates and yields, and without the need for extensive purification. nih.gov A one-pot biocatalytic cascade has also been developed for the synthesis of various L-phenylalanine derivatives from simple aldehydes or carboxylic acids. biorxiv.org Adapting these enzymatic strategies for the coupling of N-t-Boc-phenylalanine and cyclohexylamine (B46788) could lead to a highly efficient and environmentally benign production process.

ParameterTraditional SynthesisFuture Sustainable Synthesis
Solvents Dichloromethane (DCM), Dimethylformamide (DMF)Propylene carbonate, 2-MeTHF, Water, Ethanol advancedchemtech.comrsc.org
Process Batch processingContinuous flow chemistry advancedchemtech.comfrontiersin.org
Catalysis Stoichiometric coupling reagentsImmobilized enzymes, Biocatalysts (e.g., Lipases) frontiersin.orgnih.gov
Waste Generation HighLow
Efficiency VariableHigh yield, shorter reaction times advancedchemtech.comfrontiersin.org

Exploration of Novel Chiral Applications in Asymmetric Catalysis and Materials Science

The inherent chirality of this compound, originating from the L-phenylalanine backbone, makes it a prime candidate for exploration in asymmetric catalysis and advanced materials science.

In the realm of asymmetric catalysis , amino acids and their derivatives are increasingly recognized as versatile chiral ligands for transition metal-catalyzed reactions. mdpi.commdpi.com The N-t-Boc protecting group and the cyclohexylamide moiety can be systematically modified to tune the steric and electronic properties of the molecule, potentially leading to highly effective ligands for a variety of asymmetric transformations. Research could focus on synthesizing derivatives of this compound to act as ligands in reactions such as asymmetric hydrogenation, C-H functionalization, and conjugate additions. mdpi.commdpi.com The development of chiral amino acid-based ligands has already shown great promise in achieving high enantioselectivity in various catalytic processes. nih.govrsc.org

In materials science , the focus is shifting towards the development of functional materials from biocompatible and renewable resources. Amino acid-based molecules are at the forefront of this movement. mdpi.com this compound could serve as a chiral monomer for the synthesis of novel polymers with unique properties. The incorporation of this chiral unit into a polymer backbone could induce specific secondary structures, leading to materials with applications in chiral separations, sensing, and as scaffolds for tissue engineering. The self-assembly properties of similar N-Boc-protected amino acid derivatives suggest that this compound could also be a building block for creating structured hydrogels or organogels with tunable properties. rsc.orgrsc.org

Research AreaPotential Application of this compound
Asymmetric Catalysis Chiral ligand for transition metal-catalyzed reactions (e.g., asymmetric hydrogenation, C-H functionalization) mdpi.commdpi.com
Materials Science Chiral monomer for specialty polymers, building block for structured hydrogels and organogels mdpi.comrsc.org

Integration of Advanced Computational Chemistry for Predictive Modeling of Reactivity and Conformation

The synergy between experimental work and computational chemistry is a powerful engine for modern chemical research. Advanced computational methods, particularly Density Functional Theory (DFT), can provide profound insights into the reactivity and conformational preferences of molecules like this compound, thereby guiding experimental design and accelerating discovery. mdpi.comnih.govnih.gov

Future research will likely involve the use of DFT to create accurate models of the molecule's conformational landscape. nih.govpnas.org Understanding the stable conformers of this compound is crucial, as the conformation can significantly influence its reactivity and its effectiveness as a chiral ligand or a self-assembling unit. libretexts.orgresearchgate.net For instance, computational studies on dipeptides have revealed the preferred backbone conformations, which can be extrapolated to understand the behavior of this more complex derivative. nih.govpnas.org

Predictive modeling can also be employed to understand and forecast the molecule's reactivity. rsc.org By calculating various molecular descriptors, it is possible to predict how this compound will interact with other reagents or catalysts. mdpi.comnih.gov This predictive power can be harnessed to screen potential applications in asymmetric catalysis or to design more efficient synthetic routes. The development of graph neural networks trained on DFT-level data is an emerging area that could enable rapid prediction of descriptors for a vast number of related molecules, further accelerating research. rsc.org

Computational MethodApplication to this compound
Density Functional Theory (DFT) - Modeling conformational landscape- Predicting stable conformers- Calculating molecular descriptors for reactivity prediction mdpi.comnih.govnih.gov
Molecular Dynamics (MD) Simulations - Simulating conformational dynamics in solution- Understanding interactions with solvents and other molecules
Graph Neural Networks - Rapid prediction of DFT-level descriptors for high-throughput screening rsc.org

Potential in Supramolecular Chemistry and Nanomaterials Development

The ability of molecules to self-assemble into well-defined, functional superstructures is the cornerstone of supramolecular chemistry and a driving force in the development of novel nanomaterials. nih.govnih.govmdpi.comchemisgroup.us N-t-Boc-phenylalanine derivatives have already demonstrated a remarkable capacity for self-assembly, forming a variety of nanostructures such as nanotubes, microspheres, and microtapes. rsc.orgrsc.org This inherent tendency for ordered aggregation positions this compound as a highly promising building block for the bottom-up fabrication of advanced materials.

A key area of future research will be the exploration of this compound's ability to form organogels and hydrogels . rsc.orgtandfonline.comtandfonline.comnih.govnih.gov Organogels, which are semi-solid systems with an organic liquid phase immobilized by a 3D network of self-assembled gelator molecules, have potential applications in drug delivery and as templates for materials synthesis. rsc.orgnih.gov The interplay of hydrogen bonding, π-π stacking from the phenyl ring, and van der Waals interactions in this compound could lead to the formation of robust gel networks in various organic solvents.

Furthermore, the self-assembly of this compound in aqueous environments could lead to the formation of hydrogels or other nanostructures with significant biomedical potential. nih.govacs.org The biocompatibility of amino acid-based materials makes them particularly attractive for applications in tissue engineering, controlled drug release, and as smart materials that respond to environmental stimuli. nih.govnih.gov The self-assembly of N-Boc-protected phenylalanine dipeptides has been shown to result in piezoelectric materials, suggesting that nanomaterials derived from this compound could have interesting electronic properties. rsc.orgrsc.org

Supramolecular StructurePotential Application
Organogels Drug delivery, templates for materials synthesis, controlled release systems rsc.orgtandfonline.comnih.govnih.gov
Hydrogels Tissue engineering, biomedical scaffolds, stimuli-responsive materials nih.govacs.org
Nanotubes/Nanofibers Piezoelectric devices, sensors, components for nanoelectronics rsc.orgrsc.org
Microspheres/Vesicles Encapsulation and delivery of active compounds rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-t-Boc-phenylalanine Cyclohexylamide, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer: The amidation reaction between tricarboxylic acids and alkyl-substituted cyclohexylamines can be catalyzed by boric acid compounds (e.g., boric acid esters) or phenol derivatives. Key parameters include:

  • Catalyst selection : Use of boric acid esters formed via dehydration condensation of boric acid and phenol to enhance reaction efficiency.
  • Molar ratios : Optimize stoichiometry of reactants to minimize side products.
  • Temperature control : Maintain consistent heating to accelerate amidation while avoiding decomposition.
    Post-synthesis, purify crude products via recrystallization or column chromatography to isolate the target compound .

Q. What safety protocols should be followed when handling This compound in laboratory settings?

  • Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if handling powders .
  • Ventilation : Conduct reactions in fume hoods or closed systems to avoid inhalation .
  • Storage : Avoid long-term storage; degradation products may form over time. Store in airtight containers under inert gas (e.g., nitrogen) at -20°C .

Q. How can researchers validate the purity of This compound using analytical techniques?

  • Methodological Answer:

  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., EP/JP/USP guidelines) .
  • Spectroscopy : Confirm structural integrity via 1^1H/13^{13}C NMR and cross-validate with NIST spectral databases .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can researchers address inconsistencies in the stability data of This compound under varying pH conditions?

  • Methodological Answer:

  • Controlled stability studies : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Sample aliquots at intervals (e.g., 0, 7, 14 days).
  • Degradation analysis : Use LC-MS to identify degradation products (e.g., Boc-deprotected derivatives or cyclohexylamine byproducts).
  • Statistical modeling : Apply Arrhenius equations to predict shelf-life under different conditions and identify critical degradation pathways .

Q. What methodologies are effective in elucidating the reaction mechanism of N-t-Boc deprotection in cyclohexylamide derivatives?

  • Methodological Answer:

  • Isotopic labeling : Introduce deuterium at the Boc group’s tert-butyl moiety to track cleavage kinetics via 2^2H NMR .
  • Kinetic studies : Monitor deprotection rates under acidic conditions (e.g., TFA/DCM) using in-situ FTIR or UV-Vis spectroscopy.
  • Computational modeling : Perform DFT calculations to map energy barriers for Boc cleavage pathways (e.g., SN1 vs. SN2 mechanisms) .

Q. How can researchers resolve discrepancies in observed reaction yields when synthesizing This compound using different catalytic systems?

  • Methodological Answer:

  • Control experiments : Compare yields across catalytic systems (e.g., boric acid vs. traditional coupling agents like HATU).
  • Byproduct analysis : Use GC-MS to identify side products (e.g., unreacted starting materials or oligomers).
  • Catalyst screening : Employ Design of Experiments (DoE) to test combinatorial variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions .

Q. What advanced techniques are recommended for studying the stereochemical integrity of This compound during synthesis?

  • Methodological Answer:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
  • Circular dichroism (CD) : Confirm retention of chirality by comparing CD spectra with enantiopure standards.
  • X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry .

Key Notes for Methodological Rigor

  • Data validation : Cross-reference results with peer-reviewed studies and certified reference materials (e.g., NIST, EP standards) .
  • Contradiction resolution : Replicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Literature review : Use databases like SciFinder or Web of Science to contextualize findings within existing research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.